Plakortolide H

Description

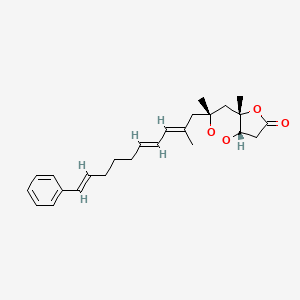

Structure

3D Structure

Properties

Molecular Formula |

C25H32O4 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(3R,4aS,7aS)-3,4a-dimethyl-3-[(2E,4E,9E)-2-methyl-10-phenyldeca-2,4,9-trienyl]-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |

InChI |

InChI=1S/C25H32O4/c1-20(13-9-6-4-5-7-10-14-21-15-11-8-12-16-21)18-24(2)19-25(3)22(28-29-24)17-23(26)27-25/h6,8-16,22H,4-5,7,17-19H2,1-3H3/b9-6+,14-10+,20-13+/t22-,24+,25-/m0/s1 |

InChI Key |

CPCDZHAAYWQQMM-BFTVFCNYSA-N |

Isomeric SMILES |

C/C(=C\C=C\CCC/C=C/C1=CC=CC=C1)/C[C@@]2(C[C@]3([C@H](CC(=O)O3)OO2)C)C |

Canonical SMILES |

CC(=CC=CCCCC=CC1=CC=CC=C1)CC2(CC3(C(CC(=O)O3)OO2)C)C |

Synonyms |

plakortolide H |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Plakortolide H

Discovery and Source Organisms of Plakortolide H

This compound, along with a diverse array of other bioactive polyketides, is primarily isolated from marine sponges of the genera Plakortis and Plakinastrella. rsc.orgclockss.org These genera, belonging to the family Plakinidae, are well-documented as prolific sources of structurally novel secondary metabolites, particularly those containing cyclic peroxide functionalities. rsc.orgresearchgate.netnih.gov The compounds derived from these sponges, including various plakortolides, often exhibit a range of biological activities. clockss.orgnih.gov The biosynthesis of these polyketides is thought to involve the enzymatic incorporation of molecular oxygen into an unsaturated polyketide precursor. rsc.org

The initial isolation of this compound was reported from a marine sponge identified as Plakortis aff. simplex. researchgate.net This particular specimen was collected in Madagascar. researchgate.net Further studies have also identified related compounds in other Plakortis species, such as Plakortis halichondrioides and Plakortis angulospiculatus, collected from various geographic locations including the Caribbean and Brazil. nih.govmdpi.comresearchgate.net For instance, research on Plakortis sponges from the Caribbean has led to the isolation of numerous polyketides, including diastereomers of this compound. mdpi.com A study on a Madagascan collection of Plakortis aff. simplex highlighted its cytotoxicity, which prompted the investigation that led to the discovery of this compound. clockss.orgresearchgate.net

Methodologies for Extraction and Purification

The isolation of this compound from its source sponge involves a multi-step process of extraction and purification, utilizing various chromatographic techniques to separate it from a complex mixture of other metabolites.

The general procedure for extracting this compound begins with the collection and preservation of the sponge material, which is often stored at low temperatures (e.g., -20°C) to prevent degradation of the natural products. mdpi.com The homogenized sponge tissue is then typically subjected to exhaustive extraction using organic solvents. mdpi.com

A common initial extraction solvent is methanol (B129727) (MeOH) or a mixture of methanol and ethyl acetate (B1210297) (EtOAc) (1:1). researchgate.net Another frequently used protocol involves a mixture of dichloromethane (B109758) and methanol (1:1). mdpi.com The resulting crude extract contains a wide array of compounds from which the target molecule must be isolated.

| Extraction Step | Solvent System |

| Initial Extraction | Methanol-Ethyl Acetate (1:1) researchgate.net |

| Ethanol mdpi.com | |

| Dichloromethane-Methanol (1:1) mdpi.com |

Following the initial solvent extraction, the crude extract is subjected to a series of chromatographic separations to purify this compound. This is a critical phase due to the instability of many peroxide-containing compounds. clockss.org

The process often begins with a preliminary fractionation using techniques like Solid-Phase Extraction (SPE) or vacuum liquid chromatography over silica (B1680970) gel. Further purification is achieved through more advanced and higher-resolution methods. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a key technique for isolating pure compounds from complex fractions. researchgate.net Medium Pressure Liquid Chromatography (MPLC) is also utilized for purification. chemrxiv.org These methods allow for the separation of closely related diastereomers, such as Plakortides F, G, and H. mdpi.com

| Purification Stage | Chromatographic Method |

| Initial Fractionation | Solid-Phase Extraction (SPE) |

| Vacuum Liquid Chromatography (Silica Gel) | |

| Final Purification | High-Performance Liquid Chromatography (HPLC) researchgate.net |

| Medium Pressure Liquid Chromatography (MPLC) chemrxiv.org |

Advanced Spectroscopic and Chemical Methods for Structural Determination

The definitive structure of this compound was elucidated through a combination of sophisticated spectroscopic analyses. Given its molecular formula of C₂₂H₃₈O₄, as determined by High-Resolution Mass Spectrometry (HRMS), the structure possesses a 1,2-dioxane (B1202867) peroxylactone core. clockss.orgmdpi.com

Key spectroscopic techniques employed include:

Nuclear Magnetic Resonance (NMR) spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) were essential for establishing the planar structure and the connectivity of atoms within the molecule. nih.govmdpi.com

Mass Spectrometry (MS) : High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was used to establish the molecular formula. nih.gov

Infrared (IR) Spectroscopy : The presence of a γ-lactone functional group was confirmed by a characteristic strong absorbance band around 1767 cm⁻¹. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy : NOE experiments were crucial for determining the relative stereochemistry of the six-membered peroxide ring. mdpi.com These analyses revealed that this compound shares the same relative stereochemistry around the peroxide ring as Plakortide G. mdpi.com

The structural elucidation of plakortolides, in general, can be challenging, and sometimes requires chemical degradation followed by analysis of the resulting products to confirm stereochemical assignments. clockss.orgnih.gov For example, reduction reactions using reagents like zinc in acetic acid (Zn/AcOH) can open the peroxide ring, and subsequent analysis of the resulting diols, often after derivatization (e.g., forming MPA esters), helps in determining the absolute configuration. nih.gov

| Technique | Purpose | Finding for this compound and related compounds |

| HRMS | Determines molecular formula. | C₂₂H₃₈O₄ for this compound. clockss.orgmdpi.com |

| IR Spectroscopy | Identifies functional groups. | Confirmed γ-lactone (approx. 1767 cm⁻¹). nih.gov |

| 1D & 2D NMR | Establishes atom connectivity and planar structure. | Determined the peroxylactone core and side chain structure. nih.govmdpi.com |

| NOE Spectroscopy | Determines relative stereochemistry. | Established the stereochemical relationships in the peroxide ring. mdpi.com |

| Chemical Degradation/Derivatization | Determines absolute configuration. | Used for related plakortolides to confirm stereocenters. nih.gov |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration

The relative configuration of this compound, particularly around its characteristic six-membered peroxide ring, was established through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide the fundamental framework of the carbon skeleton and proton environments. libretexts.org Two-dimensional (2D) NMR techniques are crucial for assembling the molecular fragments and determining spatial relationships.

Experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton spin coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. wgtn.ac.nz These experiments collectively build the planar structure of the molecule.

For determining the relative stereochemistry, NOE (Nuclear Overhauser Effect) experiments are paramount. mdpi.com The observation of NOE correlations between specific protons indicates their spatial proximity. In the case of this compound, NOE analysis was used to define the relative orientations of the substituents on the peroxide moiety, establishing a configuration shared with its isomer, Plakortolide G. mdpi.com

Table 1: Selected ¹H and ¹³C NMR Data for this compound (Data derived from comparative analysis of related plakortolides)

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

|---|---|---|

| 3 | ~78-82 | ~4.2-4.5 |

| 4 | ~35-40 | ~2.5-2.8 |

| 5 | ~30-35 | ~1.5-1.8 |

| 6 | ~80-84 | ~3.8-4.1 |

| 7 | ~25-30 | ~1.4-1.7 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a novel compound. lcms.cz For this compound, high-resolution mass spectrometry (HRMS), likely using a soft ionization technique such as electrospray ionization (ESI), was employed to ascertain its molecular formula. copernicus.orgfrontiersin.org This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition from the limited number of possibilities.

Table 2: Molecular Characterization of this compound

| Attribute | Data |

|---|---|

| Molecular Formula | C₂₂H₃₈O₄ |

| Analysis Method | High-Resolution Mass Spectrometry (HRMS) |

The determined formula, C₂₂H₃₈O₄, was essential for calculating the degree of unsaturation (double bond equivalents), which guides the subsequent structural elucidation process by indicating the total number of rings and/or double bonds in the molecule. mdpi.com

Application of Chiral Derivatization and Degradation Reactions for Absolute Configuration

While NMR can define the relative stereochemistry, establishing the absolute configuration of chiral centers requires methods that can differentiate between enantiomers. libretexts.org Common techniques for polyketides like plakortolides involve chemical degradation to simpler, known fragments or derivatization with a chiral agent, followed by NMR analysis. nih.gov

One widely used method is the formation of diastereomeric esters using chiral derivatizing agents like (R)- and (S)-α-methoxyphenylacetic acid (MPA) or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's reagent). mdpi.comresearchgate.nettcichemicals.com The resulting diastereomers exhibit distinct NMR chemical shifts, and analysis of the differences in these shifts (e.g., Δδ = δS - δR) can be used to assign the absolute configuration of the alcohol center. mdpi.com For many plakortolides, this involves a reductive opening of the peroxide ring (e.g., with Zn/AcOH) to generate acyclic diols, which are then derivatized. researchgate.netnih.gov

However, in the initial reports describing the isolation of this compound, its absolute configuration was not determined. mdpi.com This indicates that such derivatization or degradation studies were not performed or were inconclusive, leaving this aspect of its structure unresolved at the time. mdpi.com

X-ray Crystallography and Computational Approaches for Stereochemical Assignment

X-ray crystallography offers the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry, provided that suitable crystals can be grown. wikipedia.org This technique has been successfully applied to other natural products to resolve structural ambiguities. scispace.com For instance, the structure and absolute configuration of (+)-plakortolide E were unequivocally confirmed through single-crystal X-ray analysis during a total synthesis study. chemrxiv.org

In cases where crystallization is not feasible, computational methods have become a powerful alternative. mdpi.com Ab initio calculations can be used to compute theoretical optical rotation values or circular dichroism (CD) spectra for different possible stereoisomers. uiowa.edu Comparison of this theoretical data with experimentally measured values can lead to a confident assignment of the absolute configuration. This approach was used to assign the absolute stereochemistry of plakortolide G. clockss.org To date, a published X-ray crystal structure or a specific computational study for the stereochemical assignment of this compound has not been reported.

Reports on Structural Revisions and Challenges in Configurational Assignment

The plakortolide family of natural products has a notable history of structural and stereochemical revisions. acs.org The initial assignment of (+)-plakortolide I, for example, was later revised to be (+)-plakortolide E after a reassignment of ¹³C NMR signals and further comparative analysis. acs.org These revisions highlight the subtle spectroscopic differences between isomers and the challenges in making unambiguous assignments.

A significant challenge in the study of this compound is that its absolute configuration remains undetermined from its initial isolation. mdpi.com The lack of a complete stereochemical assignment is a common issue for complex and flexible molecules isolated in limited quantities from natural sources. escholarship.org The sign of the specific rotation, often used as a preliminary indicator of a compound's stereochemistry, has been shown to be an unreliable indicator of absolute configuration within the plakortolide series, further complicating assignments without rigorous chemical or computational analysis. acs.org

Biosynthetic Pathways and Enigmatic Biogenesis of Plakortolide H

Polyketide Synthase (PKS) Involvement in Plakortolide Biosynthesis

The biosynthesis of Plakortolide H and other related polyketide peroxides isolated from marine sponges is believed to be initiated by a Type I polyketide synthase (PKS) assembly line. syr.edunih.gov PKSs are large, multi-domain enzymes that construct complex carbon chains from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. syr.edunih.gov

The general mechanism of a Type I PKS involves a series of modules, each responsible for one cycle of chain elongation. A minimal module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. syr.edu The AT domain selects the appropriate extender unit, typically malonyl-CoA or methylmalonyl-CoA, and loads it onto the ACP. The KS domain then catalyzes a Claisen condensation between the growing polyketide chain and the extender unit, elongating the chain by two carbons. nih.gov Additional domains within a module, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can modify the β-keto group, leading to a variety of functional groups in the final polyketide backbone. nih.gov The sequence and combination of these domains within the PKS assembly line dictate the final structure of the polyketide chain.

The structural diversity observed within the plakortolide family of natural products is a direct consequence of the modular nature of the PKS involved. Variations in the number and type of extender units incorporated, as well as the degree of reduction at each step, contribute to the wide array of side chains and stereochemical configurations seen in these molecules. nih.govnih.gov

Proposed Biosynthetic Intermediates and Reaction Mechanisms

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible sequence of events has been proposed based on the structures of co-isolated metabolites and biosynthetic studies of related compounds.

Cyclization of Hydroperoxydienoic Acid Precursors

A key proposed step in the biosynthesis of the plakortolide core is the cyclization of a linear 6-hydroperoxydienoic acid intermediate. researchgate.netacs.orgresearchgate.net This precursor is believed to be formed from the initial polyketide chain assembled by the PKS. The stereospecific introduction of a hydroperoxy group at the C-6 position is a critical event, likely catalyzed by a specific oxygenase enzyme.

Following the formation of the hydroperoxydienoic acid, an intramolecular cyclization is thought to occur, leading to the formation of the characteristic 1,2-dioxane (B1202867) ring fused to a lactone. The exact mechanism of this cyclization is still a subject of investigation, but it is a pivotal step in constructing the core scaffold of this compound.

Stereospecific Introduction of Peroxide Functionalities

The stereochemistry of the peroxide bridge and the adjacent chiral centers is a defining feature of the plakortolides. The introduction of the peroxide functionality is believed to be a highly controlled enzymatic process, ensuring the specific stereochemical outcome observed in the natural product. researchgate.net This stereospecificity suggests the involvement of enzymes that can precisely control the conformation of the acyclic precursor during the oxidation and cyclization steps. The absolute configuration of various plakortolides, including plakortolides E, I, K, and L, has been determined, revealing specific stereochemical relationships that provide insights into the biosynthetic machinery. acs.org

Role of Polyketide Assembly in Structural Diversity

The remarkable structural diversity among the plakortolides arises primarily from the flexibility of the PKS assembly line. By utilizing different starter and extender units, and by varying the reductive processing of the growing polyketide chain, the PKS can generate a wide range of linear precursors. This initial diversity in the polyketide backbone is then translated into the varied side chains and substitution patterns observed in the final cyclic peroxide products. nih.govnih.gov For instance, the side chain of this compound is a result of the specific building blocks incorporated by the PKS during its assembly.

Mechanistic Insights into Peroxide Ring Formation

The formation of the peroxide ring is the most enigmatic and crucial step in the biosynthesis of this compound. Several hypotheses have been put forward to explain this transformation.

Exploration of Diels-Alder Cycloaddition Hypotheses

Initially, a biosynthetic pathway involving a Diels-Alder cycloaddition of molecular oxygen to a Δ(3,5)-diunsaturated fatty acid precursor was considered a plausible route to the 1,2-dioxane ring system. acs.orgresearchgate.net The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. bohrium.comnih.gov In a biological context, such a reaction could be catalyzed by a "Diels-Alderase" enzyme. nih.govresearchgate.net

However, detailed stereochemical analysis of a series of diastereomeric plakortolides has cast significant doubt on this hypothesis. researchgate.netacs.orgresearchgate.net Studies have shown that diastereomeric pairs of plakortolides often differ in their configuration at the C-3 and C-4 positions, rather than at the C-6 position. This stereochemical outcome is inconsistent with a concerted Diels-Alder cycloaddition, which would be expected to establish a fixed stereochemical relationship between these centers. researchgate.netacs.orgresearchgate.net This evidence strongly suggests that an alternative, non-Diels-Alder mechanism is at play in the formation of the peroxide ring in plakortolides. The more likely pathway is believed to involve the cyclization of a 6-hydroperoxydienoic acid intermediate, as mentioned earlier. researchgate.netacs.orgresearchgate.net

Alternative Peroxidation Pathways and Enzymatic Processes

The biosynthesis of the characteristic 1,2-dioxane (endoperoxide) ring in this compound is a key and complex step. It is widely postulated that this process deviates from simple autoxidation and instead involves specific enzymatic control to ensure the correct stereochemistry. One plausible mechanism involves the enzymatic epoxidation of a conjugated diene within a linear polyketide precursor, followed by an intramolecular nucleophilic attack of a nearby hydroperoxide group.

Another significant proposed pathway is the enzyme-mediated cycloaddition of molecular oxygen. This could be facilitated by a dioxygenase-type enzyme that catalyzes a formal [4+2] cycloaddition (Diels-Alder reaction) with a conjugated diene system in the polyketide chain. This would directly form the endoperoxide ring in a controlled manner.

Furthermore, the involvement of radical cascades initiated by oxygenase enzymes, such as cytochrome P450s, is a strong possibility. These enzymes could generate a radical on the polyketide backbone, which then reacts with molecular oxygen to form a peroxy radical. This radical could subsequently cyclize onto a double bond to form the six-membered endoperoxide ring. The specific enzymes responsible for these transformations in the biosynthesis of this compound are yet to be identified, but their existence is inferred from the structural complexity and stereospecificity of the final natural product.

The formation of the γ-lactone moiety present in this compound is also an enzymatically controlled process. It likely occurs after the main polyketide chain has been assembled by the polyketide synthase (PKS) machinery. A dedicated hydrolase or a thioesterase domain within the PKS could catalyze the intramolecular cyclization between a hydroxyl group and the thioester linkage that tethers the growing polyketide chain to the enzyme, thereby releasing the lactone ring.

Biogenetic Relationships within the Plakortolide and Seco-Plakortolide Series

The plakortolide family of natural products is characterized by a close biogenetic relationship between the cyclic plakortolides and their acyclic seco-plakortolide counterparts. It is hypothesized that seco-plakortolides are direct biosynthetic precursors to the cyclic forms.

In the case of this compound, its corresponding acyclic form, seco-plakortolide H, has also been isolated from Plakortis halichondrioides. This co-occurrence provides strong evidence for a direct biosynthetic link. The proposed biogenetic transformation involves an intramolecular cyclization of seco-plakortolide H to form the γ-lactone ring of this compound. This cyclization would likely be catalyzed by an enzyme capable of forming the ester bond, thus closing the lactone ring and yielding the final structure of this compound.

This relationship highlights a common theme in natural product biosynthesis where a single linear precursor can be tailored by different enzymes to generate a suite of structurally related compounds with potentially diverse biological activities. The presence of both this compound and seco-plakortolide H within the same organism suggests a branching point in the late stages of the biosynthetic pathway, where the linear precursor is either released as the seco-form or undergoes further enzymatic processing to the cyclic plakortolide.

Below is a table summarizing the key compounds mentioned and their relationship:

| Compound Name | Core Structure | Key Functional Groups | Biogenetic Relationship |

| This compound | Cyclic Polyketide | Endoperoxide, γ-Lactone | Product of seco-plakortolide H cyclization |

| Seco-Plakortolide H | Acyclic Polyketide | Endoperoxide, Carboxylic Acid, Hydroxyl | Direct precursor to this compound |

Total Synthesis and Synthetic Methodologies for Plakortolide H and Analogues

Strategic Approaches to the Core Peroxylactone Scaffold

The central feature of Plakortolide H is the bicyclic peroxylactone system, which consists of a 1,2-dioxane (B1202867) ring fused to a γ-lactone. The construction of this scaffold requires careful planning to control both regioselectivity and stereoselectivity.

Construction of the 1,2-Dioxane Ring System

The formation of the 1,2-dioxane ring is a critical step in the synthesis of this compound and its analogues. A prominent strategy involves the intramolecular Michael addition of a hydroperoxide onto a butenolide. This approach was successfully utilized in the first total synthesis of (-)-ent-plakortolide I and seco-plakortolide E. nih.govacs.orgacs.org Another key method for creating the peroxide ring is a cobalt-induced endoperoxide formation. nih.govacs.orgchemrxiv.orgfu-berlin.de In the synthesis of Plakortolide E and I, a tandem process involving a Mukaiyama hydroperoxidation followed by an oxa-Michael addition was envisioned to form the endoperoxide late in the synthesis. chemrxiv.org

Stereoselective Formation of Chiral Centers

The plakortolide family of natural products contains multiple chiral centers, and the control of stereochemistry is paramount in their total synthesis. Various strategies have been employed to achieve high levels of stereoselectivity. In the synthesis of analogues like (-)-ent-plakortolide I, a diastereoselective Mukaiyama aldol reaction was a key step for establishing stereogenic centers. nih.govacs.orgacs.org

Protecting-group-free syntheses have been developed for Plakortolide E and I, starting from chiral materials like (R)-linalool, which already contains a stereogenic center. chemrxiv.org This approach leverages the inherent chirality of the starting material to influence the stereochemical outcome of subsequent reactions. The development of stereoselective methods is crucial for the efficient and enantiopure synthesis of this compound and its analogues.

Key Reactions and Cascade Processes in this compound Synthesis

The efficient synthesis of this compound and its analogues relies on the use of key reactions and cascade processes that allow for the rapid construction of molecular complexity from simpler starting materials.

Diastereoselective Carbon-Carbon Bond Forming Reactions

Diastereoselective carbon-carbon bond-forming reactions are essential for building the carbon skeleton of plakortolides with the correct relative stereochemistry. The Mukaiyama aldol reaction has proven to be a particularly effective method for this purpose. In the synthesis of (-)-ent-plakortolide I, a diastereoselective Mukaiyama aldol reaction was employed to create key stereogenic centers with high control. nih.govacs.org Another important C-C bond-forming reaction used in the synthesis of plakortolide analogues is the Negishi reaction, which was used for coupling the central core and side chains in the total synthesis of Plakortide E. nih.gov An iron-catalyzed allylic substitution has also been reported as a key chemoselective bond-forming reaction. nih.govacs.orgchemrxiv.orgfu-berlin.de

| Reaction | Substrates | Product | Key Features | Reference |

| Mukaiyama Aldol Reaction | Silyl enol ether, Aldehyde | β-hydroxy ketone | Diastereoselective C-C bond formation | nih.govacs.org |

| Negishi Reaction | Organozinc compound, Organic halide | Coupled product | C-C bond formation for side chain attachment | nih.gov |

| Iron-Catalyzed Allylic Substitution | Allylic substrate, Nucleophile | Substituted alkene | Chemoselective C-C bond formation | nih.govacs.org |

Regioselective Hydroperoxysilylation and Peroxidation Strategies

The introduction of the peroxide functionality is a defining feature of plakortolide synthesis. Regioselective hydroperoxysilylation is a key strategy for installing the hydroperoxy group at a specific position. The Mukaiyama-Isayama hydroperoxysilylation is a notable example, which was utilized in the synthesis of (-)-ent-plakortolide I. nih.govresearchgate.net This reaction involves the cobalt-catalyzed reaction of an olefin with a silane and molecular oxygen to form a silyl peroxide, which can then be converted to a hydroperoxide.

Cobalt-catalyzed peroxidation is another important method for installing the peroxide functional group. chemrxiv.org In some synthetic approaches, a tandem endoperoxide formation is achieved through a sequence of reactions, such as a hydroperoxidation followed by an oxa-Michael addition. chemrxiv.org

| Strategy | Reagents | Intermediate/Product | Key Features | Reference |

| Mukaiyama-Isayama Hydroperoxysilylation | Olefin, Et3SiH, O2, Co(II) catalyst | Silyl peroxide/Hydroperoxide | Regioselective introduction of peroxide functionality | nih.govresearchgate.net |

| Cobalt-Induced Endoperoxide Formation | Diene/Unsaturated precursor, Cobalt catalyst | Endoperoxide | Direct formation of the cyclic peroxide | nih.govchemrxiv.org |

Intramolecular Cyclization Reactions for Ring Closure

The final ring closure to form the bicyclic peroxylactone core is a crucial and often challenging step. Intramolecular cyclization reactions are commonly employed to achieve this transformation. A key strategy is the intramolecular Michael addition of a hydroperoxide group to a butenolide, which closes the 1,2-dioxane ring. nih.govacs.orgacs.org

In the synthesis of Plakortone B, a related compound, an intramolecular oxa-Michael addition/lactonization cascade reaction was used to convert the plakortide E methyl ester into the final product. nih.gov These intramolecular cyclization reactions are powerful tools for the efficient construction of the complex ring systems found in this compound and its analogues.

| Cyclization Reaction | Precursor | Product | Key Features | Reference |

| Intramolecular Michael Addition | Hydroperoxy-butenolide | 1,2-Dioxane ring system | Forms the peroxylactone core | nih.govacs.org |

| Intramolecular oxa-Michael addition/lactonization | Hydroxy-unsaturated ester | Bicyclic lactone | Cascade reaction for ring formation | nih.gov |

Applications of Singlet Oxygenation and Radical Rearrangements

The characteristic endoperoxide bridge of the plakortolides presents a significant synthetic challenge. A prominent strategy for the construction of this 1,2-dioxane ring system involves the use of singlet oxygen. In the synthesis of plakortolide analogues, a [4+2] cycloaddition of singlet oxygen with a conjugated diene precursor has been a key consideration. This method offers a direct route to the unsaturated 1,2-dioxane core. However, the efficiency of this reaction can be hampered by competing ene reactions, which lead to the formation of hydroperoxides instead of the desired endoperoxide.

Radical rearrangements also play a crucial role in the synthesis of the plakortolide core. For instance, in the synthesis of analogues, the intramolecular Michael addition of a hydroperoxide group to a butenolide moiety has been successfully employed to forge the 1,2-dioxane ring. This approach circumvents the potential side reactions associated with singlet oxygenation and provides good diastereoselectivity.

Utilization of Metal-Catalyzed Transformations in Synthesis

The application of transition metal catalysis has been instrumental in the development of efficient and selective syntheses of plakortolide analogues, and these methods are directly translatable to the synthesis of this compound.

A notable protecting-group-free synthesis of Plakortolide E and I highlights the power of a trimetallic catalytic system. chemrxiv.orgnih.govchemrxiv.org This innovative approach employs:

Vanadium-mediated epoxidation: This step is crucial for the stereoselective introduction of an epoxide, a key intermediate in the synthetic sequence.

Iron-catalyzed allylic substitution: An iron(II) acetate (B1210297) catalyst facilitates the chemoselective installation of the side chain, a transformation that is often challenging due to competing reactions. chemrxiv.org

Cobalt-induced endoperoxide formation: A cobalt(II) complex is utilized to mediate the formation of the endoperoxide ring, a critical step in constructing the core of the molecule. chemrxiv.orgnih.govchemrxiv.org

This multi-catalyst strategy underscores the potential for earth-abundant metals to orchestrate complex bond formations with high selectivity and efficiency.

Asymmetric Synthesis of this compound Enantiomers and Diastereomers

While a dedicated asymmetric synthesis of this compound has not been reported, the asymmetric synthesis of closely related analogues provides a clear blueprint for accessing its enantiomers and diastereomers. A successful approach to the asymmetric synthesis of (-)-ent-plakortolide I and seco-plakortolide E has been accomplished, which was instrumental in revising the absolute configuration of the natural product. nih.govacs.orgresearchgate.net

Key features of this asymmetric synthesis include:

A diastereoselective Mukaiyama aldol reaction to establish key stereocenters.

A regioselective hydroperoxysilylation.

The formation of the 1,2-dioxane ring via an intramolecular Michael addition of a hydroperoxide to a butenolide. nih.govacs.orgresearchgate.net

These methodologies provide the necessary tools for the stereocontrolled synthesis of the plakortolide core and can be adapted to target the specific stereoisomers of this compound.

Pre Clinical Biological Activities and Mechanistic Studies of Plakortolide H

In Vitro Cytotoxic and Anticancer Activities

Plakortolide H has been identified as a cytotoxic agent with activity against a range of human tumor cell lines. mdpi.com It was isolated alongside Plakortolide I, with both compounds noted for their cytotoxic effects. mdpi.com The initial discovery stemmed from the observation that the extract of the sponge Plakortis aff. simplex was toxic to a series of human tumor cells. bvsalud.org

Note: Detailed quantitative data on the antiproliferative effects of this compound, such as 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values across a standardized panel of cancer cell lines, are not available in the reviewed scientific literature. Therefore, a data table of its specific activities cannot be generated.

The specific molecular mechanisms through which this compound exerts its cytotoxic effects, including its potential to interfere with the cell cycle or induce programmed cell death (apoptosis), have not been detailed in the available scientific literature. While the induction of cell cycle arrest and apoptosis are common mechanisms for anticancer compounds, specific studies investigating the effects of this compound on key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), or caspases have not been reported. nih.govnih.govmdpi.com

As a member of the organic peroxide class of compounds, this compound features a 1,2-dioxane (B1202867) ring, which is a reactive chemical entity. mdpi.com Peroxides can participate in redox reactions, suggesting a potential for this compound to influence cellular redox homeostasis. scirp.orgmdpi.com An imbalance in the cell's natural pro-oxidant/antioxidant equilibrium can lead to oxidative stress, a condition characterized by the accumulation of reactive oxygen species (ROS). nih.govmdpi.com Elevated ROS levels can cause damage to vital cellular components like lipids, proteins, and DNA. nih.gov However, direct experimental evidence from studies specifically investigating the impact of this compound on cellular homeostasis or oxidative stress responses has not been described in the reviewed literature.

Antimicrobial Spectrum and Antiprotozoal Efficacy

There are no available reports in the reviewed scientific literature regarding the screening of this compound for its potential activity against bacterial or fungal pathogens.

While various natural products, including other marine peroxides, have been evaluated for their potential to combat malaria, no studies specifically assessing the efficacy of this compound against the malaria-causing protozoan Plasmodium falciparum were found in the reviewed literature.

Efficacy against other Protozoan Parasites (e.g., Toxoplasma gondii, Trypanosoma species)

While the broader class of polyketide endoperoxides, particularly those isolated from marine sponges of the Plakinidae family, has demonstrated significant potential against a variety of protozoan parasites, specific data on the efficacy of this compound against Toxoplasma gondii and Trypanosoma species are not available in current scientific literature. nih.gov However, the activity of its close structural analogs provides valuable insight into the potential antiprotozoal profile of this compound class.

Marine cyclic peroxides are known to be active against parasites such as Plasmodium falciparum, Leishmania chagasi, Trypanosoma brucei brucei, and Trypanosoma cruzi. nih.gov For instance, Plakortolide G has been reported to exhibit potent inhibitory activity against the opportunistic parasite Toxoplasma gondii. rhhz.net

Several other plakortolide and plakortide analogs have shown notable activity against Trypanosoma species. Plakortide E demonstrated activity against Trypanosoma brucei with a half-maximal inhibitory concentration (IC50) of 5 μM. mdpi.commdpi.com Furthermore, 11,12-Didehydro-13-oxo-plakortide Q was found to be active against Trypanosoma brucei. mdpi.com In another study, the analog plakortide P was identified as a potent agent against both Leishmania chagasi and Trypanosoma cruzi. acs.org The synthesis of plakinic acid analogs has also yielded compounds with pronounced anti-trypanosomal activity. mdpi.com These findings underscore the therapeutic potential of the plakortolide scaffold against a range of protozoan parasites, though direct evaluation of this compound is still required.

Other Noteworthy Pre-clinical Bioactivities from Plakortolide Analogs

Beyond their antiprotozoal potential, this compound and its analogs exhibit other significant pre-clinical bioactivities, most notably cytotoxicity against various human tumor cell lines. This compound, isolated from a specimen of Plakortis aff. simplex, was found to be cytotoxic against a range of human cancer cells. rhhz.netacs.org

The cytotoxic properties are a hallmark of the plakortolide family. For example, Plakortolide E has shown selective potency against melanoma and breast tumor cell lines in the National Cancer Institute's 60-cell line panel. Numerous other analogs have been evaluated, revealing a broad spectrum of cytotoxic activity. For instance, andavadoic acid, which was co-isolated with this compound, demonstrated significant activity against 13 different tumor cell lines, with GI50 values in the submicromolar range. acs.org Similarly, plakortide P has displayed potent antiparasitic and antineuroinflammatory activity. acs.org

The table below summarizes the cytotoxic activities of various plakortolide analogs against different cancer cell lines, illustrating the consistent and potent anti-cancer potential within this compound family.

Table 1: Cytotoxic Activity of Plakortolide Analogs

| Compound Name | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| This compound | Range of human tumor cells | Cytotoxic | rhhz.netacs.org |

| Andavadoic acid | 13 human tumor cell lines | Submicromolar GI50 values | acs.org |

| Plakortide E | Trypanosoma brucei | 5 µM (IC50) | mdpi.commdpi.com |

| Plakortide P | Leishmania chagasi, Trypanosoma cruzi | Potent activity | acs.org |

| Plakortolide J | Human tumor cell lines | Active | nih.gov |

| Epiplakinidioic acid | Human tumor cell lines | Very active | nih.gov |

| Plakortide Q (methyl ester) | HCT-116 (colon) | 8.3 ± 2.4 µM (IC50) | nih.gov |

| Methyl (3S,6R,8S)-4,6-diethyl-3,6-epidioxy-8-methyldodeca-4-enoate | HCT-116 (colon) | 7.2 ± 1.1 µM (IC50) | nih.gov |

| Haterumadioxin B | HCT-116 (colon) | 7.4 ± 1.7 µM (IC50) | nih.gov |

Future Research Directions and Potential Applications

Deepening Mechanistic Understanding of Biological Actions

Initial studies have shown that the crude extract of Plakortis aff. simplex, from which Plakortolide H was isolated, exhibits cytotoxicity against various human tumor cell lines. acs.orgnih.govacs.org However, the specific mechanism of action for this compound remains largely uninvestigated. A critical area of future research will be to elucidate the precise molecular targets and cellular pathways through which this compound exerts its cytotoxic effects.

Several related polyketide endoperoxides have been shown to interfere with calcium homeostasis. asm.orgnih.gov For instance, Plakortide F acid disrupts calcium balance in yeast, and other plakortides have been found to activate sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) transporters. asm.orgnih.govresearchgate.net Future studies should investigate whether this compound shares this mechanism. Techniques such as transcriptional profiling, and biochemical assays with isolated enzymes or cellular organelles could reveal its influence on calcium signaling and other vital cellular processes. nih.gov Pinpointing the molecular target is crucial for understanding its therapeutic potential and for the rational design of more potent and selective analogues.

Chemoenzymatic Synthesis Approaches and Biosynthetic Engineering

The biosynthesis of plakortolides is believed to occur through the polyketide pathway, involving polyketide synthases (PKSs). mdpi.com Understanding the specific enzymatic machinery responsible for the assembly of the this compound carbon skeleton and the formation of its characteristic 1,2-dioxane (B1202867) ring is a key research goal. researchgate.net This knowledge would pave the way for chemoenzymatic synthesis and biosynthetic engineering.

Chemoenzymatic approaches, which combine chemical synthesis with biological catalysis, offer a powerful strategy for producing complex natural products and their analogues. chemrxiv.orgnih.govnih.govmdpi.combeilstein-journals.org By identifying and characterizing the enzymes involved in this compound biosynthesis, it may be possible to use them in vitro or in engineered microbial hosts to produce the core structure or introduce specific modifications. biorxiv.org Biosynthetic engineering of the PKS genes in a heterologous host could enable the production of this compound and novel derivatives in larger quantities, overcoming the limitations of sourcing from the natural marine environment. biorxiv.org

Exploration of Novel Synthetic Routes to Complex Analogues

The total synthesis of plakortolides and their analogues is an active area of chemical research. fu-berlin.deresearchgate.netresearchgate.netchemrxiv.orgresearchgate.netacs.orgchemrxiv.org Developing novel and efficient synthetic routes is crucial not only for confirming the structure of the natural product but also for generating a diverse library of analogues for structure-activity relationship (SAR) studies. iiserpune.ac.in These studies are essential for identifying the key structural features responsible for biological activity and for optimizing potency and selectivity.

Future synthetic efforts could focus on developing more convergent and stereoselective strategies. cetya-therapeutics.com The exploration of new catalytic methods, such as those employing earth-abundant metals, could lead to more sustainable and cost-effective syntheses. chemrxiv.orgacs.orgchemrxiv.org The ability to readily access a variety of complex analogues will be instrumental in probing the biological activity of this compound class and developing potential drug candidates.

Expanding the Scope of Biological Screening for Emerging Therapeutic Targets

While initial cytotoxicity data for the extract containing this compound exists, a comprehensive biological screening of the pure compound against a wider range of therapeutic targets is warranted. acs.orgacs.org Given the diverse biological activities reported for other plakortolides, including antimalarial, antifungal, and antitumor properties, this compound should be evaluated in a broader context. asm.orgnih.govclockss.orgrhhz.net

Screening against a panel of cancer cell lines representing different tumor types could reveal selective cytotoxicity. nih.gov Furthermore, evaluating its activity against emerging therapeutic targets, such as specific kinases, proteases, or components of signaling pathways implicated in disease, could uncover novel therapeutic applications. researchgate.netnih.gov High-throughput screening technologies can facilitate the rapid assessment of this compound against a large number of biological targets, accelerating the discovery of its full therapeutic potential.

Unraveling Ecological Roles and Chemical Ecology of Plakortolides in Marine Environments

Future studies should investigate the potential allelopathic, antifouling, or defensive properties of this compound. researchgate.net This could involve laboratory-based assays with relevant marine organisms or field-based studies examining the distribution and concentration of this compound in its native environment. wgtn.ac.nz Understanding the chemical ecology of these compounds will not only provide insights into the complex interactions within marine ecosystems but may also guide the discovery of new, ecologically relevant bioactive compounds. frontiersin.org

Q & A

Q. What are the key structural features of Plakortolide H that influence its bioactivity?

this compound belongs to the family of polyketide-peroxide marine natural products. Its bioactivity is strongly influenced by its endoperoxide bridge and stereochemical configuration, which are critical for interactions with biological targets such as enzymes or receptors. Structural characterization via NMR and X-ray crystallography reveals that the peroxide moiety and lactone ring system contribute to its redox activity and stability in biological environments. Researchers should prioritize comparative studies with structural analogs (e.g., plakortolide L or plakortone derivatives) to isolate bioactivity determinants .

Q. What experimental methods are commonly used to characterize this compound?

Key methods include:

- Spectroscopic Analysis : High-resolution NMR (¹H, ¹³C, COSY, HMBC) to resolve stereochemistry and functional groups.

- Chromatography : HPLC or LC-MS for purity assessment and isolation.

- X-ray Crystallography : To confirm absolute configuration, particularly for novel derivatives.

- Biological Assays : Cytotoxicity testing (e.g., against cancer cell lines) and mechanism-of-action studies (e.g., ROS induction assays). Researchers must adhere to reporting standards for experimental reproducibility, including detailed spectral data and purity metrics (≥95% by HPLC) .

Q. How is this compound typically isolated and purified from marine sources?

this compound is isolated from marine sponges (Plakortis spp.) via organic solvent extraction (e.g., dichloromethane/methanol), followed by silica gel chromatography and reversed-phase HPLC. Critical considerations include:

- Preservation of Labile Peroxides : Use of antioxidants (e.g., BHT) during extraction to prevent degradation.

- Yield Optimization : Adjusting solvent polarity gradients during chromatography to separate structurally similar analogs.

- Purity Validation : Multi-method validation (TLC, NMR, HRMS) to ensure compound integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Contradictions often arise from variability in assay conditions, compound purity, or biological models. To address this:

- Standardize Assays : Use validated cell lines (e.g., NCI-60) and control compounds (e.g., doxorubicin) for cytotoxicity comparisons.

- Data Harmonization : Apply meta-analysis techniques to reconcile differences in IC₅₀ values, adjusting for variables like incubation time or solvent effects (DMSO vs. ethanol).

- Replicate Key Studies : Follow NIH guidelines for preclinical research, including detailed protocols for dose-response curves and statistical power calculations .

Q. What are the methodological considerations for optimizing the synthetic yield of this compound?

Synthetic routes (e.g., Mukaiyama–Isayama peroxidation) require precise control of reaction conditions:

- Catalyst Selection : Cobalt(II) complexes (e.g., Co(thd)₂) enhance peroxidation efficiency.

- Temperature and Solvent : Reactions in dichloroethane (DCE) at room temperature minimize side reactions.

- Scalability : Pilot small-scale reactions (≤100 mg) to refine stoichiometry before scaling up. Researchers should document failed attempts (e.g., incomplete cyclization) in supplementary materials to guide optimization .

Q. How should researchers approach stereochemical challenges in the total synthesis of this compound?

The molecule’s multiple stereocenters demand:

- Chiral Auxiliaries : Use of enantioselective catalysts (e.g., Jacobsen’s catalyst) for asymmetric epoxidation.

- Advanced Analytical Techniques : Mosher ester analysis or liposomal circular dichroism to confirm absolute configuration.

- Computational Modeling : DFT calculations to predict stereochemical outcomes of key steps (e.g., lactonization). Collaboration with specialists in synthetic organic chemistry is recommended to address complex stereochemical hurdles .

Methodological Frameworks

- PICOT Framework : For hypothesis-driven studies, structure research questions around Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (control compounds), Outcome (apoptosis induction), and Time (exposure duration) .

- Data Reprodubility : Follow Beilstein Journal of Organic Chemistry guidelines, including full experimental details in supplementary materials and adherence to NIH preclinical reporting standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.